4-甲酰基苯甲酸苯酯

描述

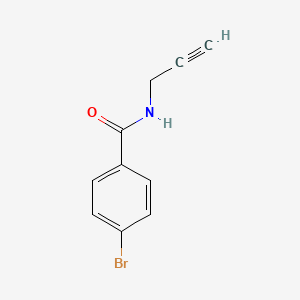

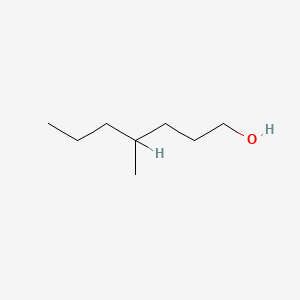

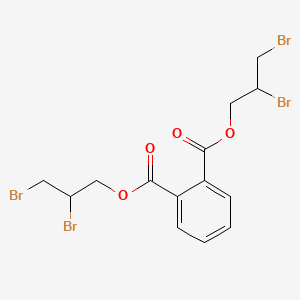

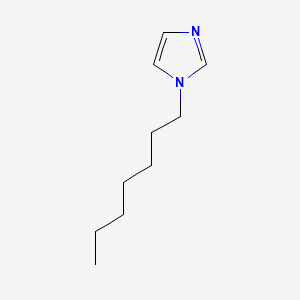

4-Formylphenyl benzoate is a chemical compound with the CAS Number: 5339-06-0. Its molecular weight is 226.23 and its IUPAC name is 4-formylphenyl benzoate .

Molecular Structure Analysis

The molecular structure of 4-Formylphenyl benzoate consists of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C14H10O3/c15-10-11-6-8-13 (9-7-11)17-14 (16)12-4-2-1-3-5-12/h1-10H .Physical And Chemical Properties Analysis

4-Formylphenyl benzoate has a molecular weight of 226.23 . More detailed physical and chemical properties are not available in the sources I found.科学研究应用

抗菌活性

4-甲酰基苯甲酸苯酯已用作含有噻唑和噻唑烷-5-酮环的杂环支架合成的前体。这些化合物对各种细菌表现出显着的抗菌活性,一些衍生物显示出与标准化学治疗剂如氨苄青霉素相当的活性 (Abdel‐Galil, Moawad, El‐Mekabaty, & Said, 2018).

液晶应用

4-甲酰基苯甲酸苯酯用于合成光学活性、棒状介晶,表现出有趣的液晶行为和手性光学性质。这些化合物对于各种器件应用很有前景,显示出蓝相-I/II 和手性向列相等中间相的出现 (Veerabhadraswamy, Rao, Prasad, & Yelamaggad, 2015).

植物中的糖基转移酶活性

在拟南芥糖基转移酶的研究中,分析了 4-甲酰基苯甲酸苯酯和相关化合物与这些酶的相互作用,有助于了解植物代谢和生物转化反应 (Lim 等人,2002).

新型化合物的合成

4-甲酰基苯甲酸苯酯用于合成具有潜在药用价值的各种新型化合物。例如,合成了新型联苯酯衍生物用于其抗酪氨酸酶活性,在抑制试验中显示出显着结果 (Kwong 等人,2017).

化学反应研究

该化合物还参与化学研究,例如检查 O-4-硝基苯甲酸苯酯和相关化合物的吡啶解裂反应机制,有助于更深入地了解化学反应动力学 (Um, Hwang, Baek, & Park, 2006).

液晶的开发

它参与具有不同侧取代基的席夫碱/酯液晶的开发,有助于了解液晶的中间相行为和应用 (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).

安全和危害

未来方向

While specific future directions for 4-Formylphenyl benzoate are not mentioned in the sources I found, one study discusses the antibacterial activity of new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety . This suggests potential future research directions in the development of new antibacterial agents.

作用机制

Target of Action

It’s known that benzoate derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

It’s known that benzylic compounds, such as 4-formylphenyl benzoate, are activated towards free radical attack . This suggests that 4-Formylphenyl benzoate may interact with its targets through a free radical mechanism, leading to changes in the target’s function .

Biochemical Pathways

For instance, they can be metabolized via the benzoyl-CoA pathway , and they can also participate in the biosynthesis of phenolic compounds .

Result of Action

It’s known that benzoate derivatives can have various biological effects, depending on their specific structures and functional groups .

Action Environment

The action, efficacy, and stability of 4-Formylphenyl benzoate can be influenced by various environmental factors. For instance, the presence of other substances can affect its reactivity . Additionally, its stability and efficacy can be influenced by factors such as temperature, pH, and light exposure .

生化分析

Biochemical Properties

4-Formylphenyl benzoate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds such as thiazoles and thiazolidinones . It interacts with various enzymes and proteins, including those involved in the catalytic degradation of dyes and the inhibition of protein kinases . The compound’s interactions with these biomolecules are essential for its function as a precursor in the synthesis of bioactive molecules.

Cellular Effects

4-Formylphenyl benzoate has been shown to exhibit significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activity against cancer cell lines such as HepG2, MCF-7, and HeLa . The compound influences cell function by disrupting cell signaling pathways, inducing apoptosis, and affecting gene expression. These effects are crucial for its potential use as an anticancer agent.

Molecular Mechanism

The molecular mechanism of 4-Formylphenyl benzoate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as protein kinases, and inhibits their activity . This inhibition disrupts cellular signaling pathways, leading to apoptosis and other cellular effects. Additionally, 4-Formylphenyl benzoate can induce changes in gene expression, further contributing to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Formylphenyl benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Formylphenyl benzoate remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential for sustained biochemical effects.

Dosage Effects in Animal Models

The effects of 4-Formylphenyl benzoate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, 4-Formylphenyl benzoate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

4-Formylphenyl benzoate is involved in various metabolic pathways, including the benzoate catabolic pathway . It interacts with enzymes such as catechol-1,2-dioxygenase and muconate cycloisomerase, which are involved in the degradation of aromatic compounds. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of 4-Formylphenyl benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are essential for its biochemical activity. Studies have shown that 4-Formylphenyl benzoate can be transported across cell membranes and distributed to various tissues, where it exerts its effects.

Subcellular Localization

4-Formylphenyl benzoate exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This subcellular localization is crucial for its role in biochemical reactions and cellular processes.

属性

IUPAC Name |

(4-formylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZWJGYDXCOKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277671 | |

| Record name | 4-formylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-06-0 | |

| Record name | 5339-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Formylphenyl benzoate a valuable precursor in organic synthesis, and what types of compounds have been successfully synthesized using it?

A1: 4-Formylphenyl benzoate's versatility stems from its structure, which contains both an aldehyde and an ester group. These functional groups are reactive towards various reagents, making it a useful building block for creating diverse heterocyclic compounds. Recent research has showcased its successful utilization in synthesizing novel thiazole and thiazolidin-5-one derivatives. [] These heterocyclic scaffolds are known for their diverse biological activities, making them promising candidates for developing new drugs and therapeutic agents.

Q2: What biological activities have been explored for the newly synthesized derivatives of 4-Formylphenyl benzoate?

A2: Researchers have been particularly interested in exploring the antibacterial properties of these newly synthesized derivatives. Studies have shown that several thiazole and thiazolidin-5-one derivatives containing the phenyl benzoate moiety exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, ] Some of these compounds demonstrate potency comparable to standard antibacterial agents like Ampicillin, highlighting their potential as leads for new antibacterial drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)